1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
Description
1,5-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is a pyrazole-based compound featuring a 1,5-dimethylpyrazole core substituted at the 4-position with a (1-methylpyrazol-4-yl)methylamine group. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-10(6-13-15(8)3)11-4-9-5-12-14(2)7-9;/h5-7,11H,4H2,1-3H3;1H |
InChI Key |
JWVZRGPEQLLFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,5-Dimethylpyrazol-4-Amine
This intermediate is typically prepared via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. A representative protocol involves:
- Refluxing acetylacetone (1.0 mol) and hydrazine hydrate (1.2 mol) in ethanol with catalytic acetic acid for 6–8 hours.
- Yield: 78–85% after recrystallization from ethanol/water.
Synthesis of 1-Methylpyrazol-4-ylmethanol
This precursor is synthesized through a two-step process:
- Methylation : 4-Hydroxymethylpyrazole is treated with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours.
- Reduction : The resulting 1-methylpyrazol-4-ylmethyl iodide is reduced using sodium borohydride in tetrahydrofuran (THF), yielding the alcohol.
- Overall yield: 65–72%.
Key Synthetic Routes
Alkylation of 1,5-Dimethylpyrazol-4-Amine
The most common method involves nucleophilic substitution between 1,5-dimethylpyrazol-4-amine and 1-methylpyrazol-4-ylmethyl chloride:
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or acetonitrile
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C → room temperature, 24 hours
- Yield : 68–74%
Mechanism :
The amine attacks the electrophilic carbon of the chloromethyl group, displacing chloride and forming the C–N bond.
Reductive Amination Alternative
For improved atom economy, reductive amination may be employed:
- Condensation of 1,5-dimethylpyrazol-4-amine with 1-methylpyrazole-4-carbaldehyde in methanol.
- Reduction using sodium cyanoborohydride (NaBH3CN) at pH 5–6.
- Yield : 60–67%
Reaction Optimization Strategies
Solvent Effects on Alkylation Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 24 | 74 |
| Acetonitrile | 37.5 | 18 | 82 |
| THF | 7.52 | 30 | 58 |
Polar aprotic solvents like acetonitrile enhance reaction rates due to improved stabilization of the transition state.
Catalytic Approaches
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases yields by 12–15% in biphasic systems. Microwave-assisted synthesis (100°C, 300 W) reduces reaction times to 2–4 hours with comparable yields.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ microreactor systems for enhanced heat/mass transfer:
- Reactors : Corning AFR™ or Uniqsis FlowSyn modules
- Parameters :
- Residence time: 8–12 minutes
- Temperature: 50–60°C
- Throughput: 5–8 kg/day per module
Green Chemistry Initiatives
- Solvent recovery : >90% acetonitrile recycled via distillation
- Waste minimization : Atom economy improved from 48% (batch) to 73% (flow)
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via:
- Dissolving in anhydrous diethyl ether.
- Slow addition of HCl gas under nitrogen atmosphere.
- Precipitation and filtration.
- Purity : ≥99.5% (HPLC)
- Stability : 24-month shelf life at 2–8°C
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6) : δ 7.82 (s, 1H, pyrazole-H), 6.95 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH2), 3.85 (s, 3H, N–CH3), 2.41 (s, 3H, CH3).
- FT-IR : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N).
Purity Assessment
| Method | Acceptance Criteria |
|---|---|
| HPLC | ≥99.0% |
| Karl Fischer | ≤0.2% moisture |
| Residual Solvents | <500 ppm (ICH Q3C) |
Comparative Analysis of Synthetic Methods
Cost-Benefit Analysis
| Parameter | Alkylation Method | Reductive Amination |
|---|---|---|
| Raw Material Cost | $12.50/g | $18.20/g |
| Energy Consumption | 85 kWh/kg | 120 kWh/kg |
| Environmental Factor (E-factor) | 8.7 | 14.2 |
Emerging Technologies
Enzymatic Catalysis
Recent studies explore lipase-mediated synthesis in non-aqueous media:
- Catalyst : Candida antarctica Lipase B (CAL-B)
- Solvent : tert-Butanol
- Yield : 54% (room temperature, 48 hours)
Photochemical Activation
UV irradiation (254 nm) accelerates free radical-mediated coupling:
- Light source : Medium-pressure mercury lamp
- Quantum yield : 0.32
Chemical Reactions Analysis
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
-
Antileishmanial Activity :
Research indicates that 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride exhibits significant antileishmanial properties. Leishmaniasis is caused by protozoan parasites, and compounds that can inhibit their growth are crucial for treatment. Studies have shown promising results in vitro, indicating potential as a therapeutic agent against Leishmania species . -
Antimalarial Effects :
Similar to its effects on leishmaniasis, the compound has demonstrated antimalarial activity. The mechanism involves inhibiting key enzymes required for the parasite's survival, making it a candidate for further development in malaria treatment . -
Anti-inflammatory Properties :
The pyrazole moiety is recognized for its anti-inflammatory capabilities. Compounds with this structure have been shown to reduce inflammation markers in various models, suggesting that 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride may also possess similar properties . -
Anticancer Potential :
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against several cancer cell lines, showing cytotoxic effects and inhibition of cell proliferation. Notably, it has been tested against MCF7 and A375 cell lines with promising IC50 values .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives:
-
Study on Anticancer Activity :
A study published in Frontiers in Chemistry evaluated various pyrazole derivatives for anticancer activity against multiple cell lines, including MCF7 and A375. The results indicated that certain derivatives exhibited significant cytotoxicity with low IC50 values . -
Inflammation Models :
In models of inflammation, compounds containing the pyrazole moiety were shown to significantly reduce inflammation markers compared to control groups . -
Leishmaniasis Treatment :
Experimental data suggest that the compound effectively inhibits the growth of Leishmania species in vitro, highlighting its potential as a therapeutic agent against leishmaniasis .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, which justifies its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazole Derivatives
Key Observations :
- Core Heterocycles : The target compound and 1006348-72-6 retain a pyrazole core, whereas others (e.g., ) incorporate fused pyrazolo-pyrimidine systems, altering electronic properties and binding affinities.
- Substituent Impact: Chlorine vs. Amine vs. Salt Forms: The hydrochloride salt improves aqueous solubility relative to neutral analogs (e.g., 1006348-72-6 ), a critical factor in drug formulation.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Melting Points : Carboxamide derivatives (e.g., 3a ) exhibit lower melting points (133–135°C) compared to halogenated analogs (3d: 181–183°C), likely due to reduced crystallinity from bulky substituents.
- Spectral Trends : Methyl groups in the target compound and analogs (e.g., δ 2.3–2.6 ) are consistent across NMR spectra, while aromatic protons vary based on substitution patterns.
Biological Activity
1,5-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its diverse biological activities and potential pharmacological applications, particularly in the fields of parasitology and oncology.
- Molecular Formula : C10H16ClN5
- Molecular Weight : 241.72 g/mol
- Structure : The compound features a pyrazole moiety with two methyl groups, contributing to its unique chemical behavior and biological activity.
Biological Activities
-
Antileishmanial and Antimalarial Effects
- Research indicates that this compound exhibits significant antileishmanial and antimalarial properties. In vitro studies have shown its efficacy against Leishmania species and Plasmodium falciparum, the causative agent of malaria.
-
Anticancer Potential
- Compounds containing the pyrazole structure, including 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride, have been studied for their anticancer activities. They have demonstrated antiproliferation effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism of action involves inhibition of critical cancer-related targets such as topoisomerase II and EGFR .
-
Mechanism of Action
- The biological activity is attributed to the compound's ability to interact with specific biological targets. For instance, it has shown potential in disrupting protein-protein interactions (PPIs) crucial for cancer cell survival . Additionally, studies suggest that it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is vital for rapidly dividing cells .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities between 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride and other related compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride | C10H16ClN5 | 0.98 |
| 1-Methylpyrazole-4-boronic acid pinacol ester | C8H10B2N2O2 | 0.85 |
| (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride | C5H9N3Cl | 0.98 |
| (1-Ethyl-1H-pyrazol-4-yl)methanamine | C6H10N3 | 0.89 |
| (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine | C7H12N4 | 0.83 |
Case Studies
Several studies have highlighted the pharmacological potential of pyrazole derivatives:
- Study on Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit growth in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
- Inhibition of DHODH : Another research focused on the inhibition of DHODH by pyrazole derivatives showed promising results in reducing Plasmodium falciparum growth in vitro, suggesting potential use as antimalarial agents .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens, demonstrating significant effects that warrant further exploration for therapeutic applications .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride?
- Methodology : The compound can be synthesized via alkylation of 1,5-dimethylpyrazol-4-amine with 4-(chloromethyl)-1-methylpyrazole in the presence of a base (e.g., triethylamine or KOH) in tetrahydrofuran (THF) at reflux conditions. Post-reaction, the hydrochloride salt is formed by treating the free base with HCl in an aprotic solvent like diethyl ether. Purification typically involves recrystallization from ethanol or column chromatography using silica gel .
- Key Parameters : Reaction temperature (60–80°C), molar ratios (amine:alkylating agent = 1:1.2), and solvent choice influence yield. Confirmation of structure is achieved via (e.g., singlet for N–CH at δ 3.7–3.9 ppm) and mass spectrometry (expected [M+H]+: 264.2) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- : Identify methyl groups on pyrazole rings (δ 2.3–2.5 ppm) and the methylene bridge (δ 4.2–4.4 ppm).
- LC-MS : Confirm molecular ion peak and purity (>95%).
- FT-IR : Detect N–H stretching (3200–3400 cm) and C–N vibrations (1250–1350 cm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases or cytochrome P450 isoforms). Use PyMOL for visualizing binding poses.
- Case Study : Docking studies of similar pyrazole derivatives revealed hydrogen bonding with active-site residues (e.g., Asp86 in CYP3A4) and hydrophobic interactions with aromatic pockets. Compare binding scores (ΔG) to prioritize targets .
- Validation : Correlate computational results with in vitro enzyme inhibition assays (IC values) .
Q. What strategies resolve contradictions in reactivity studies involving substituent effects?
- Issue : Discrepancies in nucleophilic substitution rates between methyl and chloro substituents on the pyrazole ring.
- Resolution :
- Comparative Kinetics : Use Hammett plots to analyze electronic effects of substituents. For example, electron-donating groups (e.g., –CH) decrease reactivity in SNAr reactions.
- Isotopic Labeling : Track -labeled intermediates via NMR to identify regioselectivity .
- Example : Methyl groups at the 1- and 5-positions sterically hinder nucleophilic attack at the 4-position, as shown in analogous chloroacetamide derivatives .
Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?
- Mechanistic Insight : The hydrochloride salt increases aqueous solubility (logP reduced by ~1.5 units) via ion-dipole interactions.
- Experimental Design :
- Solubility Testing : Compare free base and salt forms in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (P).
- Data : For related compounds, salt forms improved oral bioavailability by 30–50% in rodent models .
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., methyl vs. ethyl groups) alter the compound’s enzyme inhibition profile?
- Case Study : Replace the 1-methylpyrazole group with ethyl or isopropyl variants.
- Results :
- Activity Trends : Bulkier substituents reduce potency against CYP2D6 (IC increases from 0.8 µM to >10 µM) due to steric clashes.
- Selectivity : Methyl groups enhance selectivity for kinases (e.g., JAK2) over phosphatases .
- Method : Synthesize analogs via reductive amination or Suzuki coupling, then screen against a panel of 50+ enzymes .
Q. What are the limitations of current synthetic methods for scaling up production in academic labs?
- Challenges :
- Low yields (<40%) in alkylation steps due to side reactions (e.g., over-alkylation).
- Purification difficulties from polar byproducts.
- Optimization :
- Flow Chemistry : Use microreactors to improve mixing and heat transfer, increasing yield to 65–70%.
- Alternative Bases : Switch from triethylamine to DBU for faster reaction kinetics .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
